molecular formula C18H19NO3 B1234495 Codeinone CAS No. 467-13-0

Codeinone

Cat. No. B1234495
CAS RN: 467-13-0
M. Wt: 297.3 g/mol
InChI Key: XYYVYLMBEZUESM-CMKMFDCUSA-N
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Description

Synthesis Analysis

The synthesis of codeinone and its derivatives has been explored through various methods. Notably, a concise synthesis pathway of codeinone involves the intramolecular alkylation of phenol derivatives, leading to efficient production routes for codeinone and subsequently codeine and galanthamine (Magnus, Sane, Fauber, & Lynch, 2009). Additionally, the total synthesis of ent-neopinone and formal total synthesis of ent-codeinone from β-bromoethylbenzene highlights the versatility in synthetic approaches to access codeinone structures (Duchek, Piercy, Gilmet, & Hudlicky, 2011).

Molecular Structure Analysis

Codeinone's molecular structure is characterized by its inclusion in the morphinan class of molecules, possessing a core structure that is crucial for its biological activity and synthetic utility. The molecular cloning and functional expression of codeinone reductase, an enzyme that catalyzes the reduction of codeinone to codeine in Papaver somniferum, provide insight into the molecular basis of codeinone's role in alkaloid biosynthesis (Unterlinner, Lenz, & Kutchan, 1999).

Chemical Reactions and Properties

Codeinone's chemical reactivity includes its ability to undergo catalytic air oxidation in aqueous solution, transforming into 14-hydroxycodeinone, a reaction facilitated by simple manganese and copper salts. This chemical property allows for the derivation of 14-hydroxylated opiate drugs from codeinone, illustrating its versatility as a synthetic intermediate (Zhang, Rich, Cotterill, Pantaleone, & Michels, 2005).

Physical Properties Analysis

Codeinone and its derivatives demonstrate varied physical properties, including solubility and crystalline structure, that are significant for their identification and synthesis. The synthesis and characterization of novel codeinone derivatives through Michael addition provide insights into the physical and chemical properties of these compounds, contributing to the understanding of their behavior in biological systems and synthetic applications (Kolev et al., 2009).

Chemical Properties Analysis

The chemical properties of codeinone, including its reactivity and interactions with other chemical entities, are central to its role in the synthesis of opiate drugs and other related compounds. Studies on the purification and properties of codeinone reductase (NADPH) from Papaver somniferum cell cultures shed light on the enzyme's substrate specificity and kinetic features, further elucidating the chemical nature of codeinone and its role in alkaloid biosynthesis (Lenz & Zenk, 1995).

Scientific Research Applications

Apoptosis-Inducing Activity in Cancer Cell Lines

Codeinone, an oxidation metabolite of codeine, has shown significant potential in scientific research, particularly in the field of cancer treatment. It has been found to induce apoptosis, a form of programmed cell death, in human cancer cell lines. Studies demonstrate that codeinone is more effective than codeine in inducing internucleosomal DNA fragmentation and production of Annexin-positive apoptotic cells in these cell lines. This suggests the potential of codeinone in cancer therapy, especially due to its ability to stimulate the release of cytochrome c and activate caspase 3, key elements in the apoptosis pathway (Hitosugi et al., 2003).

Antitumor Potential

Further research indicates that codeinone could have antitumor potential. In addition to its known antinociceptive activity (pain relief without loss of consciousness), codeinone has been shown to induce both apoptosis and necrosis in cancer cells. This dual activity strengthens the argument for its use as a potential antitumor agent. Studies also suggest that codeinone can interact with mitochondrial enzymes, enhancing the pro-apoptotic Bax protein expression while reducing the anti-apoptotic Bcl-2 protein expression, further substantiating its role in cancer cell apoptosis (Hitosugi et al., 2003).

Interaction with Other Anticancer Agents

Codeinone's interaction with other anticancer drugs has also been studied. Research shows that the cytotoxic activity of codeinone can be influenced by other compounds, such as N-acetyl-L-cysteine, sodium ascorbate, and various anticancer drugs like cisplatin and doxorubicin. These interactions provide insights into how codeinone could be integrated into broader cancer treatment regimens (Takeuchi et al., 2005).

Role in Morphine Biosynthesis

Codeinone also plays a significant role in the biosynthesis of morphine and related alkaloids. It acts as an intermediate in the transformation pathway of these compounds. Understanding its role in this pathway can help in the metabolic engineering of morphinans, which are crucial for medical use. This knowledge can aid in the development of new methods for producing these alkaloids, potentially leading to more efficient and controlled production processes (Dastmalchi et al., 2019).

Safety And Hazards

Safety measures for handling Codeinone include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

Future Directions

There is ongoing research into the biosynthesis of Codeinone and related compounds, with a focus on understanding the molecular basis of substrate recognition in Codeinone reductase and related enzymes . This research could potentially lead to the development of new synthetic methods for producing Codeinone and related compounds .

properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVYLMBEZUESM-CMKMFDCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196909
Record name Codeinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codeinone

CAS RN

467-13-0
Record name Codeinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Codeinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716
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Record name CODEINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
T Kolev, R Bakalska, B Shivachev… - … Section E: Structure …, 2006 - scripts.iucr.org
… It is known that codeinone … codeinone should mainly affect the shape and properties of ring D. However, no major differences between the geometric parameters of ring D in codeinone, …
Number of citations: 10 scripts.iucr.org
N Hitosugi, I Hatsukari, R Ohno… - The Journal of the …, 2003 - pubs.asahq.org
… synthesized codeinone by oxidizing codeine, and recently reported that codeinone showed the … 18We also found that codeinone induced internucleosomal DNA fragmentation in HL-60 …
Number of citations: 29 pubs.asahq.org
R Takeuchi, H Hoshijima, N Onuki… - Anticancer …, 2005 - ar.iiarjournals.org
… codeinone was similar to what we have found previously in ·,‚-unsaturated ketones. Codeinone … The cytotoxic activity of codeinone against HSC-2 cells was inhibited by N-acetyl-L-…
Number of citations: 31 ar.iiarjournals.org
M Dastmalchi, L Chang, MA Torres, KKS Ng… - The Plant …, 2018 - Wiley Online Library
… Codeinone reductase ( COR ) catalyzes the reversible NADPH ‐dependent reduction of codeinone … by spontaneous isomerization in aqueous solution from codeinone, to neopine. In a …
Number of citations: 21 onlinelibrary.wiley.com
B Unterlinner, R Lenz, TM Kutchan - The Plant Journal, 1999 - Wiley Online Library
… of codeinone to codeine. In this study, we have isolated and characterized four cDNAs encoding codeinone … Heterologously expressed codeinone reductase-calmodulin-binding peptide …
Number of citations: 193 onlinelibrary.wiley.com
A Coop, KC Rice - Tetrahedron, 1999 - Elsevier
The direct oxidation of codeinone (5) to 14-hydroxycodeinone (6) was investigated with a wide range of oxidizing agents. The majority of reagnets gave little or no desired product. …
Number of citations: 22 www.sciencedirect.com
PJ Larkin, JAC Miller, RS Allen, JA Chitty… - Plant biotechnology …, 2007 - Wiley Online Library
Only plants of the Papaver genus (poppies) are able to synthesize morphinan alkaloids, and cultivation of P. somniferum, opium poppy, remains critical for the production and supply of …
Number of citations: 133 onlinelibrary.wiley.com
W King, W Penprase, M Kloetzel - The Journal of Organic …, 1961 - ACS Publications
The methods of Rapoport and Reist2 and Highet and Wildman3 for the preparation of codeinone, although the best yet devised for this ketone, re-quire a lengthy preparation of either …
Number of citations: 15 pubs.acs.org
R Lenz, MH Zenk - European journal of biochemistry, 1995 - Wiley Online Library
… Codeinone and morphinone vary only in the presence of a … both pathways, leading from codeinone to codeine as well as froin … of the codeinonereducing enzyme, codeinone reductase (…
Number of citations: 90 febs.onlinelibrary.wiley.com
T Furuya, T Yoshikawa, M Taira - Phytochemistry, 1984 - Elsevier
… In this paper we concentrate on the reduction of codeinone to codeine (Scheme 1) by immobilized living Papaver somniferum cells entrapped in calcium alginate beads. In a previous …
Number of citations: 119 www.sciencedirect.com

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